![molecular formula C20H15F2N5O2 B2981131 1-[[1-[(3,5-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione CAS No. 2379984-75-3](/img/structure/B2981131.png)
1-[[1-[(3,5-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione
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Description
1-[[1-[(3,5-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione (let’s call it Compound X for brevity) is a chemical compound with potential pharmaceutical applications. It serves as a key intermediate in the synthesis of the antifungal agent Posaconazole . Compared to existing antifungal drugs, Posaconazole has demonstrated higher potency against a broad range of fungal pathogens, including Aspergillus, Candida, and Cryptococcus .
Synthesis Analysis
Compound X is synthesized through a series of steps. Notably, it contains a central tetrahydrofuran ring with a 2–4-difluorophenyl ring in an R-configuration and a methyl 1,2,4-triazole substituent at C8. Additionally, it has a methyl 4-methylbenzenesulfonate substituent in an S-configuration at C10. The synthesis of Compound X is crucial for producing Posaconazole, an effective antifungal agent .
Molecular Structure Analysis
Mechanism of Action
properties
IUPAC Name |
1-[[1-[(3,5-difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O2/c21-15-8-14(9-16(22)10-15)11-26-13-17(23-24-26)12-25-6-7-27(20(29)19(25)28)18-4-2-1-3-5-18/h1-10,13H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKSRBQAVWSOQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CN(N=N3)CC4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[1-[(3,5-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione |
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